2-Chloro-4-(trifluoromethoxy)benzoic acid
Overview
Description
2-Chloro-4-(trifluoromethoxy)benzoic acid is an organic compound with the molecular formula C8H4ClF3O3 and a molecular weight of 240.57 g/mol . This compound is characterized by the presence of a chloro group and a trifluoromethoxy group attached to a benzoic acid core. It is commonly used in various chemical reactions and has significant applications in scientific research and industry.
Preparation Methods
The synthesis of 2-Chloro-4-(trifluoromethoxy)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-chlorobenzoic acid and trifluoromethanol.
Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable base such as potassium carbonate. The reaction mixture is heated to facilitate the substitution of the hydroxyl group with the trifluoromethoxy group.
Purification: The crude product is purified using recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and high yield.
Chemical Reactions Analysis
2-Chloro-4-(trifluoromethoxy)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can be performed using strong bases or nucleophiles.
Oxidation and Reduction: The benzoic acid moiety can undergo oxidation to form corresponding carboxylate derivatives or reduction to form alcohol derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts, boronic acids, and strong bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloro-4-(trifluoromethoxy)benzoic acid has diverse applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it valuable in the development of new chemical reactions and methodologies.
Biology and Medicine: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is employed in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(trifluoromethoxy)benzoic acid involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its biological activity, as it can interact with enzymes, receptors, and other proteins involved in cellular processes .
Comparison with Similar Compounds
2-Chloro-4-(trifluoromethoxy)benzoic acid can be compared with other similar compounds such as:
2-Chloro-4-(trifluoromethyl)benzoic acid: This compound has a trifluoromethyl group instead of a trifluoromethoxy group.
4-(Trifluoromethyl)benzoic acid: This compound lacks the chloro group, which affects its reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups, which offer a balance of reactivity and stability, making it versatile for various applications.
Properties
IUPAC Name |
2-chloro-4-(trifluoromethoxy)benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3O3/c9-6-3-4(15-8(10,11)12)1-2-5(6)7(13)14/h1-3H,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIEFBVAQKLROPX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)Cl)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.56 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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